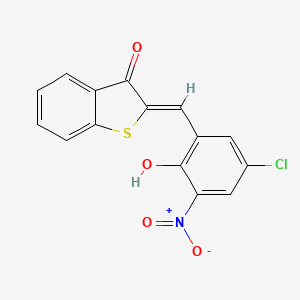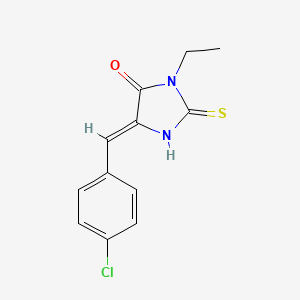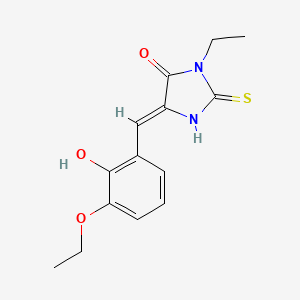![molecular formula C15H13N3O B5911053 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5911053.png)
2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the family of pyridopyrimidines. It has various applications in scientific research due to its unique chemical properties.
Mecanismo De Acción
The exact mechanism of action of 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of certain inflammatory mediators. Additionally, it has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one in lab experiments include its unique chemical properties, its potential therapeutic applications, and its ability to induce apoptosis in cancer cells. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research of 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its anti-inflammatory and antioxidant properties for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
In conclusion, 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has various applications in scientific research due to its unique chemical properties. Its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders, as well as its anti-inflammatory and antioxidant properties, make it a promising compound for future research.
Métodos De Síntesis
The synthesis of 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one can be achieved through a multi-step reaction process. The first step involves the condensation of 2,4-dimethoxy-5-nitropyridine with phenylacetic acid in the presence of polyphosphoric acid. The resulting product is then reduced with sodium borohydride to obtain 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidine. The final step involves the oxidation of 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidine with potassium permanganate to obtain 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one.
Aplicaciones Científicas De Investigación
2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has various applications in scientific research. It has been extensively studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has also been investigated for its anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
2,4-dimethyl-7-phenyl-8H-pyrido[2,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-9-14-13(19)8-12(11-6-4-3-5-7-11)18-15(14)17-10(2)16-9/h3-8H,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWKTGGWKWOTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=C(NC2=NC(=N1)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910977.png)
![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5910989.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5910994.png)
![ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5910995.png)


![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)
![4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911034.png)
![4,6-dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911035.png)

![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-oxime](/img/structure/B5911046.png)

![N'-[(5-bromo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911077.png)